1-(3-Nitrophenyl)ethane-1-thiol
Description
Properties
Molecular Formula |
C8H9NO2S |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
1-(3-nitrophenyl)ethanethiol |
InChI |
InChI=1S/C8H9NO2S/c1-6(12)7-3-2-4-8(5-7)9(10)11/h2-6,12H,1H3 |
InChI Key |
GDANEEHWJVAKEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])S |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Halogenated Precursors with Thiol Reagents
A common approach to synthesize 1-(3-nitrophenyl)ethane-1-thiol involves nucleophilic substitution on a halogenated aromatic precursor, such as 3-nitrobenzyl chloride or 3-nitrobenzyl bromide, using thiol nucleophiles like thiourea or sodium hydrosulfide (NaSH). This method is well-documented for related compounds such as 1-(4-methyl-3-nitrophenyl)ethane-1-thiol and can be adapted for the 3-nitro substitution pattern.
- Reaction conditions: Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at moderate temperatures (60–100 °C).
- Catalysts: Small amounts of phase-transfer catalysts or bases may be employed to enhance nucleophilicity.
- Purification: Post-reaction purification is often achieved by silica gel column chromatography using hexane/ethyl acetate gradients to achieve >95% purity.
Data Table 1: Nucleophilic Substitution Methods for Nitrophenyl Ethanethiols
| Method | Yield (%) | Purity (%) | Solvent | Temperature (°C) | Catalyst Loading (mol%) |
|---|---|---|---|---|---|
| Thiourea route | 65–75 | 92–98 | DMF | 80 | 1 |
| Sodium hydrosulfide | 70–80 | 95–99 | THF | 60 | 2 |
This method leverages the nucleophilicity of sulfur to displace the halogen atom, introducing the thiol group effectively.
Stepwise Nitration and Thiolation of Aromatic Precursors
Another synthetic strategy involves first nitrating an ethanethiol-substituted aromatic compound or its precursor, followed by thiolation if necessary. For example, starting from ethylbenzene derivatives or acetophenones, nitration introduces the nitro group selectively at the meta position relative to the thiol or methyl substituent, followed by conversion to the thiol via substitution or reduction steps.
- Nitration: Usually performed with mixed acid (HNO₃/H₂SO₄) under controlled temperature to avoid over-nitration.
- Thiolation: Achieved by nucleophilic substitution or reduction of corresponding disulfides or sulfonyl derivatives.
This approach allows precise control over substitution patterns but may require careful optimization to prevent side reactions.
Grignard Reagent-Mediated Thiolation of Esters
A novel method for preparing thioesters and related thiol compounds involves the reaction of methyl esters with organomagnesium thiolates generated in situ from thiols and Grignard reagents such as isopropylmagnesium chloride (iPrMgCl).
- Reaction conditions: Thiol and iPrMgCl in THF at 0 °C, followed by addition of methyl ester.
- Temperature: Stirring at 40–50 °C for several hours.
- Yields: Up to 99% for aromatic esters.
- Application: Can be extended to prepare thiol derivatives by subsequent reduction or functional group transformations.
This method provides excellent functional group tolerance and high yields, suitable for aromatic thiol synthesis.
Characterization and Analytical Data
Proper characterization of 1-(3-nitrophenyl)ethane-1-thiol is essential to confirm structure and purity.
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR: Aromatic protons appear in the δ 7.2–8.1 ppm range; methyl protons near δ 2.5 ppm; thiol proton typically observed at δ 1.5–2.0 ppm (exchangeable with D₂O).
- ^13C NMR: Quaternary carbons adjacent to nitro groups resonate near 150 ppm.
- Fourier Transform Infrared Spectroscopy (FT-IR):
- S-H stretch observed around 2550 cm⁻¹.
- Nitro group asymmetric stretch near 1520 cm⁻¹.
- C-S bond stretch around 680 cm⁻¹.
- UV-Visible Spectroscopy:
- Nitroaryl group exhibits π→π* transitions with λ_max around 260–280 nm.
These data confirm the presence of the nitro and thiol functionalities and the aromatic framework.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Nucleophilic substitution (thiourea) | 3-nitrobenzyl chloride + thiourea, DMF, 80 °C | 65–75 | High purity, requires chromatographic purification |
| Nucleophilic substitution (NaSH) | 3-nitrobenzyl bromide + NaSH, THF, 60 °C | 70–80 | Slightly higher yield, sensitive to moisture |
| Stepwise nitration and thiolation | Aromatic precursor nitration + thiolation steps | Variable | Requires careful control of nitration conditions |
| Visible-light promoted coupling | Thiol + DABCO, CH₃CN, blue LED light | Moderate | Green chemistry approach, mild conditions |
| Grignard-mediated thiolation | Methyl esters + iPrMgCl + thiol, THF, 0–50 °C | Up to 99 | Excellent functional group tolerance, scalable |
Research Insights and Optimization Strategies
- Optimization of reaction temperature, solvent polarity, and catalyst loading via factorial design experiments can significantly improve yields and purity in nucleophilic substitution routes.
- Use of continuous flow reactors in industrial settings enhances reproducibility and scalability of nitration and thiolation steps.
- Photochemical methods reduce the need for harsh reagents and enable selective transformations under ambient conditions.
- Grignard-based thiolation provides a versatile platform for synthesizing thiol derivatives from esters with minimal side reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrophenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phenylethanethiol derivatives.
Scientific Research Applications
1-(3-Nitrophenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic benefits.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)ethane-1-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Functional Group Variations
1-(3-Nitrophenyl)ethanol (C₈H₉NO₃)
- Key Differences : Replaces the thiol (-SH) with a hydroxyl (-OH) group.
- Properties : Higher boiling point (281.3°C ) due to strong hydrogen bonding . Less acidic (pKa ~16–18 for alcohols) compared to thiols (pKa ~10–12).
- Applications : Used as a chiral intermediate in pharmaceuticals and agrochemicals .
3′-Nitroacetophenone (C₈H₇NO₃)
- Key Differences : Contains a ketone (-CO-) instead of a thiol.
- Properties : Solid at room temperature (mp 80–81°C , bp 202°C ), insoluble in water but soluble in alcohols. The ketone group is electrophilic, enabling reactions like nucleophilic additions .
- Toxicity : Causes skin irritation (MLD 500 mg/2H in rabbits) .
1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol (C₉H₉F₃OS)
- Key Differences : Replaces the nitro group with a trifluoromethoxy (-OCF₃) substituent.
- Properties : Liquid at room temperature (MW 222.23 g/mol ). The electron-withdrawing -OCF₃ group enhances oxidative stability compared to nitro-substituted thiols .
Structural and Electronic Effects
| Compound | Molecular Formula | Key Functional Group | Boiling Point (°C) | Melting Point (°C) | Notable Reactivity |
|---|---|---|---|---|---|
| 1-(3-Nitrophenyl)ethane-1-thiol | C₈H₇NO₂S | -SH (thiol) | Not reported | Not reported | High nucleophilicity; oxidizes to disulfides |
| 1-(3-Nitrophenyl)ethanol | C₈H₉NO₃ | -OH (alcohol) | 281.3 | N/A | Hydrogen bonding; chiral resolution |
| 3′-Nitroacetophenone | C₈H₇NO₃ | -CO- (ketone) | 202 | 80–81 | Electrophilic carbonyl; undergoes condensations |
| 1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol | C₉H₉F₃OS | -SH (thiol); -OCF₃ | Not reported | Not reported | Enhanced lipophilicity; resistant to oxidation |
Physicochemical Properties
- Solubility : Thiols are generally less polar than alcohols but more soluble in organic solvents than ketones. Nitro groups reduce solubility in water due to hydrophobicity.
- Acidity: The thiol group in 1-(3-nitrophenyl)ethane-1-thiol is more acidic (pKa ~10–12) than the hydroxyl group in 1-(3-nitrophenyl)ethanol (pKa ~16–18) due to weaker S–H bonding .
- Thermal Stability : Nitro groups can destabilize compounds at high temperatures, whereas trifluoromethoxy substituents (as in the analog from ) improve thermal resistance .
Biological Activity
1-(3-Nitrophenyl)ethane-1-thiol is an organic compound featuring a thiol group (-SH) linked to an ethane backbone with a nitrophenyl substituent at the meta position. Its molecular formula is CHNOS, and it has a molecular weight of approximately 183.23 g/mol. This compound is notable for its potential biological activities, particularly in antimicrobial and anticancer research.
The unique structural features of 1-(3-Nitrophenyl)ethane-1-thiol influence its chemical reactivity and biological activity. The thiol group allows for covalent interactions with biological macromolecules, while the nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects.
Antimicrobial Activity
Research indicates that derivatives of 1-(3-Nitrophenyl)ethane-1-thiol exhibit significant antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic processes. Studies have shown that the compound can inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens remains limited.
Anticancer Activity
The anticancer potential of 1-(3-Nitrophenyl)ethane-1-thiol has been explored in several studies. For instance, compounds structurally related to this thiol have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and others. These studies often employ assays like MTT to measure cell viability and cytotoxic effects. Notably, some derivatives have shown higher cytotoxicity compared to established chemotherapeutic agents like Tamoxifen .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(3-Nitrophenyl)ethane-1-thiol | MCF-7 | TBD | |
| 1,3-Diphenyl-3-(phenylthio)propan-1-one | MCF-7 | TBD | |
| Tamoxifen | MCF-7 | TBD |
The mechanism by which 1-(3-Nitrophenyl)ethane-1-thiol exerts its biological effects is multifaceted:
- Covalent Bond Formation : The thiol group can form stable thioether bonds with electrophilic sites on proteins, potentially altering their function.
- Reactive Intermediates : The reduction of the nitro group can generate reactive species that may induce oxidative stress or trigger apoptosis in cancer cells.
- Bioconjugation Potential : The ability of the thiol to engage in bioconjugation reactions makes this compound a candidate for targeted drug delivery systems.
Case Studies
Several studies have focused on synthesizing and evaluating the biological activity of compounds related to 1-(3-Nitrophenyl)ethane-1-thiol:
- Cytotoxicity Studies : In a study evaluating various β-aryl-β-mercapto ketones, compounds similar to 1-(3-Nitrophenyl)ethane-1-thiol demonstrated significant cytotoxicity against breast cancer cells while showing lower toxicity towards normal cells .
- Antimicrobial Efficacy : Another study highlighted the antimicrobial properties of thiol compounds, noting their effectiveness against Gram-positive and Gram-negative bacteria, although specific data for 1-(3-Nitrophenyl)ethane-1-thiol were not detailed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
